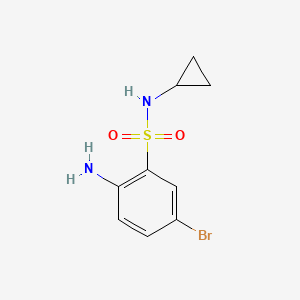

2-amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide

Beschreibung

2-Amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide is a halogenated sulfonamide derivative featuring a cyclopropyl substituent on the sulfonamide nitrogen. Its structure combines a bromine atom at the 5-position of the benzene ring, an amino group at the 2-position, and a strained cyclopropane ring attached to the sulfonamide moiety. The cyclopropyl group is notable for conferring unique steric and electronic properties due to its high ring strain, which may influence reactivity, metabolic stability, and intermolecular interactions in pharmaceutical contexts . The compound is commercially available at 95% purity, indicating its utility in research and industrial applications .

Eigenschaften

IUPAC Name |

2-amino-5-bromo-N-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2S/c10-6-1-4-8(11)9(5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTGBVKGCPQIPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide typically involves:

- Introduction of the cyclopropyl group onto an aromatic precursor via palladium-catalyzed cross-coupling.

- Bromination at the 5-position of the benzene ring.

- Formation of the sulfonamide functional group by reaction of the corresponding sulfonyl chloride with cyclopropylamine.

- Introduction or preservation of the amino group at the 2-position on the benzene ring.

Palladium-Catalyzed Cyclopropylation of Aromatic Precursors

A key step is the attachment of the cyclopropyl substituent to the aromatic ring. This is efficiently achieved using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions between aryl bromides or chlorides and cyclopropylboronic acid derivatives.

- Procedure : An aryl bromide (such as 2-bromoaniline or its sulfonyl derivative) is reacted with cyclopropylboronic acid in the presence of palladium(II) acetate as the catalyst and SPhos as the ligand.

- Conditions : The reaction is conducted under argon atmosphere with potassium phosphate as the base, in toluene solvent at around 90 °C.

- Outcome : This yields the N-cyclopropyl-substituted aromatic compound with high selectivity and good yields (typically 72–94%).

Bromination of Aromatic Ring

Selective bromination at the 5-position of the benzene ring is critical for the compound's structure.

- Reagents : Molecular bromine (Br2) or N-bromosuccinimide (NBS) can be used.

- Conditions : For substrates sensitive to acidic conditions (such as cyclopropyl groups), bromination is performed in buffered solutions (e.g., sodium acetate/acetic acid) to prevent ring-opening or decomposition.

- Selectivity : Careful control of temperature (around 15 °C) and slow addition of bromine prevents overbromination, yielding mono-brominated products in 74–96% yields.

- Notes : Bromination of disubstituted aromatics with additional functional groups (aldehyde, ketone, nitrile) may require harsher conditions or elemental bromine rather than NBS.

Sulfonamide Formation

The sulfonamide group is introduced by reacting the corresponding sulfonyl chloride with cyclopropylamine.

- Preparation of Sulfonyl Chloride : The sulfonyl chloride intermediate can be prepared by bromine-lithium exchange on a bromo-substituted aromatic precursor, followed by reaction with sulfur dioxide or chlorosulfonic acid.

- Reaction with Cyclopropylamine : The sulfonyl chloride is then treated with cyclopropylamine under mild conditions to form the N-cyclopropyl sulfonamide.

- Isolation : The sulfonamide products are typically purified by crystallization or filtration through Celite to remove inorganic byproducts.

Introduction of the Amino Group

The amino group at the 2-position is usually present on the starting aromatic compound or introduced via reduction of nitro precursors.

- Starting Material : 2-amino-substituted benzene derivatives are commercially available or synthesized by nitration followed by catalytic hydrogenation.

- Preservation during Synthesis : The amino group is generally stable under the conditions used for bromination and sulfonamide formation, but care must be taken to avoid conditions that cause deamination or side reactions.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Palladium-catalyzed coupling | Aryl bromide + cyclopropylboronic acid, Pd(OAc)2, SPhos, K3PO4, toluene, 90 °C, Ar atmosphere | N-cyclopropyl aromatic intermediate (72–94%) |

| 2 | Aromatic bromination | Br2 in NaOAc/AcOH buffer, 15 °C | 5-bromo substituted intermediate (74–96%) |

| 3 | Sulfonyl chloride formation | Bromine-lithium exchange, SO2 or ClSO3H | Sulfonyl chloride intermediate (55%) |

| 4 | Sulfonamide formation | Sulfonyl chloride + cyclopropylamine, mild conditions | This compound |

Research Findings and Optimization Notes

- The presence of the bromine atom at the 5-position is crucial for biological activity and binding affinity in related compounds, as demonstrated by X-ray crystallography studies showing halogen bonding interactions.

- Palladium-catalyzed cross-coupling conditions are optimized to minimize cyclopropyl ring opening and maximize coupling efficiency, with low catalyst loading (0.25–1 mol%) and careful degassing to prevent side reactions.

- Bromination conditions must balance reactivity and selectivity, especially in multifunctional substrates, to avoid overbromination or degradation of sensitive groups such as cyclopropyl rings.

- Sulfonamide formation proceeds smoothly under mild conditions, and purification is straightforward, enabling preparation of the target compound in high purity suitable for further biological evaluation.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve nucleophiles such as ammonia (NH3) or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Mechanisms

The biological activity of 2-amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide can be attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit bacterial folate synthesis, which is a mechanism leveraged in antibiotic applications .

Case Studies and Research Findings

Case Study 1: Inhibition of Tumorigenesis

A study focused on the inhibition of MYC oncogene activity highlighted the potential of sulfonamide derivatives, including those resembling this compound, in disrupting critical protein interactions involved in tumorigenesis. The findings illustrated that these compounds could effectively reduce tumor growth in vitro and warrant further investigation as therapeutic agents .

Case Study 2: Analgesic Properties

In another research initiative, sulfonamide compounds were tested for their analgesic effects in animal models. Results indicated significant pain reduction comparable to conventional analgesics, suggesting that structurally related compounds like this compound could be developed into effective pain management therapies .

Data Table: Comparative Analysis of Sulfonamide Derivatives

| Compound Name | Structure | Application Area | Key Findings |

|---|---|---|---|

| This compound | Structure | Anticancer | Disrupts MYC-WDR5 interaction; potential lead compound |

| N-(4-Aminobenzenesulfonyl)-N'-cyclopropylurea | Structure | Pain Management | Effective analgesic properties observed |

| Sulfanilamide | Structure | Antibiotic | Inhibits bacterial folate synthesis |

Wirkmechanismus

The mechanism by which 2-amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Comparison with 3-Amino-2-Bromo-5-Chlorobenzene-1-Sulfonamide

This compound (CAS 1340319-74-5) shares the sulfonamide core and halogen substituents but differs in substitution patterns:

- Halogen positions : Bromine is at the 2-position (vs. 5-position in the target compound), and chlorine replaces bromine at the 5-position.

- Amino group position: The amino group is at the 3-position instead of the 2-position.

Implications :

- The altered halogen and amino group positions could affect electronic distribution, altering binding affinity in biological targets (e.g., enzyme inhibition).

Comparison with N-Substituted-5-Bromobenzamides

Key differences include:

- Core structure : Benzamide (amide linkage) vs. sulfonamide (sulfonyl linkage).

- N-Substituent : Cyclohexyl or benzyl groups vs. cyclopropyl.

Physicochemical and Pharmacological Properties (Inferred)

Table 1: Structural and Hypothesized Property Comparison

| Compound | Core Structure | Halogen Position | N-Substituent | Key Inferred Properties |

|---|---|---|---|---|

| Target Compound | Sulfonamide | Br at 5 | Cyclopropyl | High metabolic stability, moderate solubility |

| 3-Amino-2-Bromo-5-Chlorobenzene-1-Sulfonamide | Sulfonamide | Br at 2, Cl at 5 | Unspecified | Altered electronic profile, potential for varied bioactivity |

| 2-Amino-N-Cyclohexyl-5-Bromobenzamide | Benzamide | Br at 5 | Cyclohexyl | Lower acidity, reduced hydrogen-bonding capacity |

Notes:

Biologische Aktivität

2-amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide, also known by its CAS number 1182897-22-8, is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom, an amino group, and a sulfonamide moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and protein-protein interactions. The sulfonamide group is known for its role in enzyme inhibition, particularly in bacterial dihydropteroate synthase, which is essential for folate synthesis. This inhibition can lead to antimicrobial effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.

- Protein-Protein Interaction Disruption: Similar compounds have been shown to disrupt critical interactions within cellular pathways, potentially impacting tumorigenesis.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. A study highlighted the effectiveness of various sulfonamides against a range of bacterial strains, suggesting that this compound may also possess similar properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Potential

Recent studies have explored the potential anticancer properties of sulfonamides. For instance, compounds structurally related to this compound were found to inhibit the MYC-WDR5 protein-protein interaction, which is implicated in various cancers. This suggests that the compound could serve as a lead for developing anticancer agents.

Study on MYC Inhibition

In a high-throughput screening study aimed at discovering inhibitors of the MYC-WDR5 interaction, structurally related compounds demonstrated significant binding affinity and inhibition of the interaction. These findings indicate that modifications to the sulfonamide scaffold could enhance biological activity against tumor cells.

Findings:

- Compounds showed IC50 values in the low micromolar range.

- Structural modifications improved binding affinity by enhancing hydrophobic interactions.

Antimicrobial Efficacy

A comparative analysis of various sulfonamides revealed that those with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts. This suggests that this compound could be more effective against resistant strains.

Q & A

Q. How can the purity and structural integrity of 2-amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide be verified experimentally?

- Methodological Answer: Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the cyclopropyl, amino, bromo, and sulfonamide groups via characteristic chemical shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak ([M+H]+) and isotopic pattern for bromine. Complementary techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bending modes . For crystalline samples, X-ray Diffraction (XRD) resolves bond angles and spatial arrangements of substituents .

Q. What are the optimal synthetic routes for preparing this compound?

- Methodological Answer: A two-step approach is typical:

- Step 1: Sulfonylation of 5-bromo-2-nitrobenzenesulfonyl chloride with cyclopropylamine, followed by nitro group reduction (e.g., using H₂/Pd-C or SnCl₂/HCl) to yield the amino group.

- Step 2: Monitor reaction progress via Thin-Layer Chromatography (TLC) with ethyl acetate/hexane (3:7) and confirm intermediates via HPLC-PDA (retention time and UV absorbance at ~254 nm). Optimize yields using Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading .

Q. How can solubility and stability be assessed under varying experimental conditions?

- Methodological Answer:

- Solubility: Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C and 37°C. Quantify saturation points via UV-Vis spectroscopy (calibration curve at λmax ~280 nm).

- Stability: Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS to detect degradation products (e.g., hydrolysis of sulfonamide or bromine displacement). Adjust pH (2–9) to study acid/base stability .

Advanced Research Questions

Q. How to design experiments for optimizing reaction yields and minimizing byproducts?

- Methodological Answer: Apply Response Surface Methodology (RSM) with Central Composite Design (CCD) to model interactions between variables (e.g., temperature, reagent molar ratios, solvent polarity). Use ANOVA to identify significant factors. For example, cyclopropylamine excess >1.2 equivalents may reduce nitro group reduction efficiency. Validate predictions with small-scale parallel reactions (e.g., 24-well plate) and confirm purity via LC-MS/MS .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS adducts)?

- Methodological Answer:

- NMR Contradictions: Assign ambiguous peaks using 2D NMR (COSY, HSQC) to resolve coupling between cyclopropyl and aromatic protons. Compare with DFT-simulated NMR spectra (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) .

- MS Adducts: Use post-column infusion with ammonium acetate to suppress sodium/potassium adducts. Confirm molecular ion identity via isotopic pattern analysis (bromine has a 1:1 M:M+2 ratio) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or enzyme inhibition?

- Methodological Answer:

- Reactivity: Perform density functional theory (DFT) calculations (e.g., M06-2X/def2-TZVP) to map electrostatic potential surfaces, identifying electrophilic centers (e.g., bromine for SNAr reactions).

- Enzyme Binding: Use molecular docking (AutoDock Vina) to model interactions with carbonic anhydrase or kinase targets. Validate with Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100 ns .

Q. How to evaluate biological activity against antimicrobial or anticancer targets?

- Methodological Answer:

- Antimicrobial Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Include time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

- Anticancer Screening: Use MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Pair with flow cytometry (Annexin V/PI staining) to differentiate apoptosis/necrosis mechanisms .

Q. How does the cyclopropyl substituent influence electronic and steric properties compared to other alkyl groups?

- Methodological Answer:

- Electronic Effects: Compare Hammett σ values (cyclopropyl σ ≈ 0.10 vs. methyl σ = -0.17) using HPLC retention time shifts in ionizable solvents.

- Steric Effects: Analyze XRD data to measure dihedral angles between the sulfonamide and benzene ring. Use Taft steric parameters to correlate substituent size with reaction rates (e.g., SN2 vs. SN1 pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.